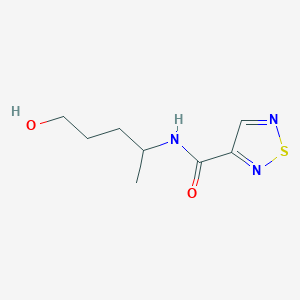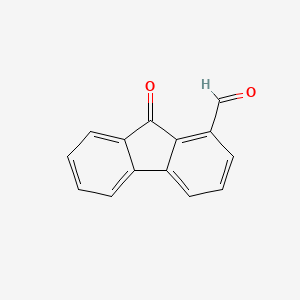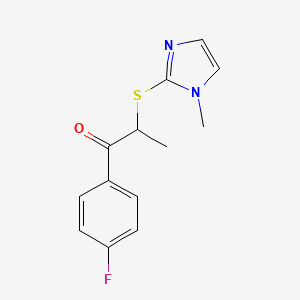
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a thioether linkage. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting a suitable halide with a thiol derivative of the imidazole ring under basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like nitronium ion for nitration, sulfonyl chloride for sulfonation.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol derivative.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group might enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one can influence its chemical reactivity and biological activity, potentially making it more lipophilic and enhancing its ability to cross biological membranes.
Eigenschaften
Molekularformel |
C13H13FN2OS |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropan-1-one |
InChI |
InChI=1S/C13H13FN2OS/c1-9(18-13-15-7-8-16(13)2)12(17)10-3-5-11(14)6-4-10/h3-9H,1-2H3 |
InChI-Schlüssel |
VJSVPJRKMFFLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)F)SC2=NC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



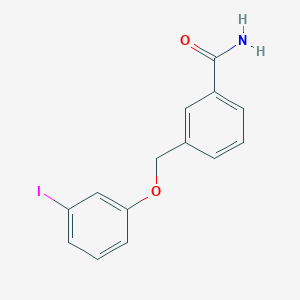

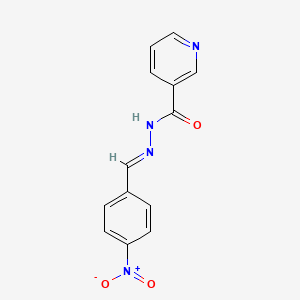
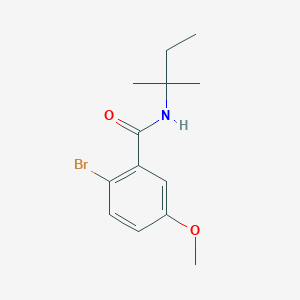

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
